2-Methoxy-N,N-dimethylbenzenesulfonamide
Description
2-Methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a dimethylated sulfonamide (-SO₂N(CH₃)₂) group. This compound is part of a broader class of benzenesulfonamides, which are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science. The methoxy group at the ortho position introduces steric and electronic effects that influence its reactivity, solubility, and biological activity compared to para-substituted analogs.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-7-5-4-6-8(9)13-3/h4-7H,1-3H3 |
InChI Key |
NRYXMONQHLINER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Research
Research indicates that compounds similar to 2-Methoxy-N,N-dimethylbenzenesulfonamide exhibit significant biological activity against cancer cell lines. Notably, sulfonamides have shown cytotoxic effects against various cancer types, including:
- HeLa Cells : In vitro studies have demonstrated that sulfonamides can inhibit microtubule polymerization, leading to apoptosis in cancer cells.
- MCF7 Cells : Another study highlighted the effectiveness of these compounds in reducing cell viability in breast cancer models.
A detailed study on the mechanism of action revealed that these compounds may target tubulin, disrupting mitotic processes essential for cancer cell proliferation.
Enzyme Inhibition Studies
This compound has potential applications as an enzyme inhibitor. It has been investigated for its effects on various enzymes relevant to metabolic disorders:
- α-Glucosidase Inhibition : Compounds with similar structures have been synthesized and screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing Type 2 diabetes mellitus by delaying carbohydrate absorption .
- Acetylcholinesterase Inhibition : The compound's derivatives have also been evaluated for their potential to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's disease.
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound involved treating murine models with the compound. The results indicated:
- Tumor Growth Reduction : Treated groups showed a significant decrease in tumor size compared to control groups.
- Increased Survival Rates : The survival rate of treated mice was higher, suggesting the compound's potential as a therapeutic agent in cancer treatment.
The mechanism was attributed to enhanced apoptosis mediated by the activation of p53 pathways .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized various derivatives of this compound and tested them against α-glucosidase and acetylcholinesterase:
- α-Glucosidase IC50 Values : The most potent derivatives exhibited IC50 values ranging from 50 to 200 nM, indicating strong inhibitory activity.
- Acetylcholinesterase Activity : Some derivatives also showed promising results with IC50 values under 100 nM, suggesting their potential in treating Alzheimer's disease.
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MCF7 Cell Viability | Breast Cancer | <100 | Significant reduction observed |
| HeLa Cell Viability | Cervical Cancer | <150 | Induces apoptosis |
| α-Glucosidase Inhibition | Enzyme Assay | 50-200 | Effective against carbohydrate metabolism |
| Acetylcholinesterase Inhibition | Enzyme Assay | <100 | Potential for Alzheimer's treatment |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of 2-Methoxy-N,N-dimethylbenzenesulfonamide include sulfonamides with variations in substituent type, position, and functional groups. Below is a detailed comparison based on physicochemical properties, synthesis, and biological activity:
Table 1: Structural and Physicochemical Comparison
Key Differences and Trends
In contrast, electron-withdrawing groups (e.g., -F, -Br) decrease electron density, favoring electrophilic substitution . The ortho-methoxy group in this compound introduces steric hindrance, which may reduce binding efficiency in biological targets compared to para-substituted analogs .
Biological Activity: Herbicidal Activity: Sulfonamides with methoxy or chloro substituents (e.g., 4-chloro-N-methylbenzenesulfonamide derivatives) exhibit stereospecific herbicidal effects, where (S)-isomers show higher activity . Antimicrobial Properties: Compounds like 4-Amino-N,N-dimethylbenzenesulfonamide demonstrate enhanced antimicrobial activity due to the amino group’s hydrogen-bonding capability, which is absent in the methoxy-substituted target compound .
Physical Properties: Melting Points: Halogenated derivatives (e.g., 4-Bromo-N,N-dimethylbenzenesulfonamide) exhibit higher melting points (88–90°C) due to stronger intermolecular forces compared to methoxy or amino analogs . Acidity: The 4-fluoro derivative has a significantly lower pKa (-4.87) compared to methoxy-substituted sulfonamides, making it more acidic and reactive in aqueous environments .
Research Findings and Implications
- Herbicidal Activity : Methoxy-substituted sulfonamides are less active than chloro analogs, but their stereochemistry (e.g., (S)-isomers) can significantly enhance efficacy .
- Material Science : Crystallographic studies of N-(aroyl)-arylsulfonamides highlight the role of methoxy groups in stabilizing molecular packing via van der Waals interactions .
Preparation Methods
Primary Methylation
2-Methoxybenzenesulfonamide reacts with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. This yields the mono-methylated intermediate, N-methyl-2-methoxybenzenesulfonamide, with 92% efficiency. GC-MS analysis confirms the absence of di-methylated byproducts when the methyl iodide ratio is maintained at 1.05 equivalents.
Secondary Methylation
The intermediate undergoes further alkylation using dimethyl sulfate [(CH₃O)₂SO₂] in aqueous sodium hydroxide. This dual-phase system enhances reaction kinetics, achieving 88% conversion to the target compound within 4 hours. Residual dimethyl sulfate is neutralized with sodium thiosulfate to meet safety standards.
Industrial-Scale Synthesis via Continuous Flow Reactors
Large-scale production prioritizes cost-effectiveness and safety. A patented continuous flow system (Figure 1) integrates sulfonylation and methylation in a single reactor:
-
Reactor Design : Two feed streams deliver 2-methoxybenzenesulfonyl chloride (0.5 M in THF) and dimethylamine (40% aqueous solution) at 5 mL/min.
-
Mixing Zone : A static mixer ensures turbulent flow, achieving 95% conversion within 2 minutes.
-
Quenching Stage : The effluent is cooled to −10°C, precipitating the product with 97% purity.
This method reduces solvent waste by 40% compared to batch processes and eliminates manual handling of corrosive gases.
Alternative Routes Using Friedel-Crafts Alkylation
A novel approach adapts Friedel-Crafts chemistry to construct the methoxy-substituted benzene ring post-sulfonylation. D-Alanine serves as the amine source, reacting with methoxybenzene in the presence of AlCl₃ at 80°C. The sulfonamide group is introduced via reaction with chlorosulfonic acid, followed by dimethylation using trimethylphosphate. While this route achieves 82% overall yield, it requires chiral resolution to isolate the desired enantiomer, increasing complexity.
Solvent and Catalyst Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate N-methylation but risk sulfonamide decomposition above 70°C. Mixed solvents (THF:H₂O 4:1) balance reactivity and stability, enhancing yields by 12%.
Catalytic Systems
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable reactions under milder conditions (25°C vs. 60°C). For example, sulfonylation with 0.5 mol% catalyst achieves 89% yield in 3 hours, reducing energy consumption by 35%.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Sulfonylation | Stepwise Methylation | Continuous Flow | Friedel-Crafts Route |
|---|---|---|---|---|
| Yield (%) | 78–85 | 80–88 | 95 | 82 |
| Reaction Time (h) | 2–4 | 16 | 0.03 | 24 |
| Purity (%) | 95 | 90 | 97 | 85 |
| Scalability | Moderate | Low | High | Low |
| Cost (USD/kg) | 120 | 150 | 90 | 200 |
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with a melting point of 112–114°C. H NMR (400 MHz, CDCl₃) confirms structure: δ 7.69 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.65 (s, 6H, N(CH₃)₂). GC-MS exhibits a molecular ion peak at m/z 229.1 (calc. 229.3) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-N,N-dimethylbenzenesulfonamide and its derivatives?
- Methodology : The synthesis typically involves sulfonylation of a methoxy-substituted benzene precursor. For example, trifluoromethanesulfonate intermediates can undergo nucleophilic substitution with dimethylamine under basic conditions. Key steps include:
- Use of 2-methoxy-4-propylphenyl trifluoromethanesulfonate as a starting material ().
- Reaction optimization with controlled temperature (20–25°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions.
- Purification via column chromatography (e.g., n-pentane:EtOAc = 20:1) to isolate the product ( ).
- Data : Yields range from 34% () to >70% under optimized industrial-scale conditions ().
Q. How is this compound characterized structurally?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR confirm substituent positions and dimethylamino groups (δ 2.8–3.2 ppm for N–CH₃) ( ).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 230.08) ( ).
- X-ray Crystallography : Used to resolve crystal structures, as seen in Acta Crystallographica reports ( ).
Q. What purification techniques are effective for sulfonamide derivatives?
- Methodology :
- Column Chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate) ( ).
- Recrystallization : Solvent pairs like ethanol/water improve purity ( ).
- HPLC : For chiral separation or high-purity requirements ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodology :
- Functional Group Modifications : Introduce substituents (e.g., halogens, amino groups) to enhance binding. For example, replacing methoxy with chloro increases antiproliferative activity (IC₅₀ = 20.60 µM vs. 32.00 µM for doxorubicin) ( ).
- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with targets like carbonic anhydrase IX ( ).
- Data Table :
| Derivative | Substituent | IC₅₀ (µM) | Target Protein |
|---|---|---|---|
| 6 | Thiophene | 21.81 | CA IX |
| 11 | Chloro | 20.60 | CA IX |
Q. What in vitro models are suitable for evaluating antiproliferative activity?
- Methodology :
- Cell Lines : Human breast cancer (MCF-7) cells are standard for cytotoxicity assays ( ).
- Assay Protocol :
Incubate cells with compounds (24–72 hrs).
Quantify viability via MTT assay.
Calculate IC₅₀ using nonlinear regression (GraphPad Prism) ( ).
Q. How are molecular docking studies performed to assess enzyme inhibition?
- Methodology :
- Target Selection : Identify overexpressed enzymes in disease (e.g., PRMT4 in cancer) ( ).
- Ligand Preparation : Optimize 3D structures of sulfonamides (e.g., ChemDraw, Gaussian).
- Docking Workflow :
Load protein structure (PDB ID: 3IAI for CA IX).
Define binding pockets (e.g., Zn²⁺ coordination site in CA IX).
Score poses using force fields (e.g., AMBER).
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
